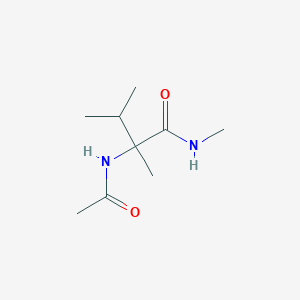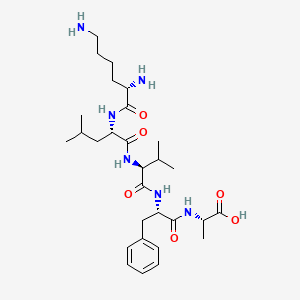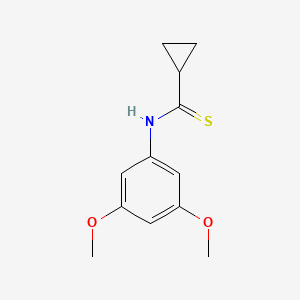![molecular formula C16H14FNO B15163199 2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile CAS No. 168262-49-5](/img/structure/B15163199.png)
2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluoro-4’-propoxy[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a fluoro group at the 2’ position, a propoxy group at the 4’ position, and a carbonitrile group at the 4 position of the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-4’-propoxy[1,1’-biphenyl]-4-carbonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Fluoro-4’-propoxy[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Fluoro-4’-propoxy[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2’-Fluoro-4’-propoxy[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluoro and propoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The carbonitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and efficacy.
Vergleich Mit ähnlichen Verbindungen
- 2’-Fluoro-4’-methoxy[1,1’-biphenyl]-4-carbonitrile
- 2’-Fluoro-4’-ethoxy[1,1’-biphenyl]-4-carbonitrile
- 2’-Fluoro-4’-butoxy[1,1’-biphenyl]-4-carbonitrile
Comparison: Compared to its analogs, 2’-Fluoro-4’-propoxy[1,1’-biphenyl]-4-carbonitrile exhibits unique properties due to the presence of the propoxy group. This group can influence the compound’s solubility, reactivity, and overall stability. Additionally, the fluoro group can enhance the compound’s lipophilicity and membrane permeability, making it a valuable candidate for various applications.
Eigenschaften
CAS-Nummer |
168262-49-5 |
|---|---|
Molekularformel |
C16H14FNO |
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
4-(2-fluoro-4-propoxyphenyl)benzonitrile |
InChI |
InChI=1S/C16H14FNO/c1-2-9-19-14-7-8-15(16(17)10-14)13-5-3-12(11-18)4-6-13/h3-8,10H,2,9H2,1H3 |
InChI-Schlüssel |
DNMOBYHEXJUFSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=C(C=C1)C2=CC=C(C=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide]](/img/structure/B15163138.png)
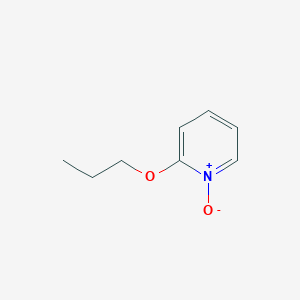
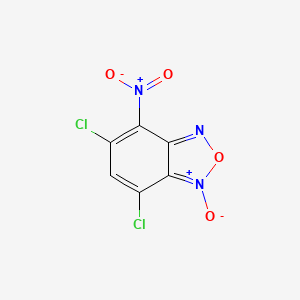


![7,9-Dioxa-8lambda~6~-thiaspiro[4.5]decane-8,8-dione](/img/structure/B15163159.png)
![(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B15163166.png)
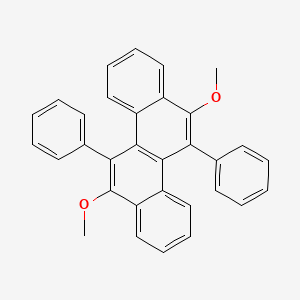
![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)
